molecular formula C16H17N3O7 B1218334 8-Hydroxy-5-deazaflavin CAS No. 37333-48-5

8-Hydroxy-5-deazaflavin

Cat. No. B1218334
CAS RN: 37333-48-5
M. Wt: 363.32 g/mol
InChI Key: HJMIIBXYFPJZBP-UHFFFAOYSA-N
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Description

8-Hydroxy-5-deazaflavin (8-HDF) is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule is a derivative of riboflavin, which is a vitamin B2 compound. 8-HDF has been found to have potential applications in various fields, including biochemistry, biotechnology, and medicine. In

Mechanism Of Action

The mechanism of action of 8-Hydroxy-5-deazaflavin is not fully understood, but it is believed to involve the transfer of electrons from the molecule to other molecules. This transfer of electrons can lead to the reduction of certain molecules, which can have various biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Hydroxy-5-deazaflavin are diverse and depend on the specific application. In biochemistry, 8-Hydroxy-5-deazaflavin has been shown to enhance the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been found to be a potent electron donor, which makes it useful in redox reactions. In medicine, 8-Hydroxy-5-deazaflavin has been explored for its potential anti-cancer properties. It has been found to induce apoptosis in cancer cells, which can lead to their death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 8-Hydroxy-5-deazaflavin in lab experiments is its stability. This molecule is relatively stable and can be stored for long periods without degradation. Additionally, it is easy to synthesize and can be produced in large quantities. However, one of the limitations of using 8-Hydroxy-5-deazaflavin is its cost. This molecule is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 8-Hydroxy-5-deazaflavin in scientific research. One potential application is in the field of biotechnology, where it can be used to enhance the production of biofuels. Additionally, 8-Hydroxy-5-deazaflavin has been explored for its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective properties, which can help prevent the death of neurons. Finally, 8-Hydroxy-5-deazaflavin has been explored for its potential use in the development of new anti-cancer therapies. It has been found to induce apoptosis in cancer cells, which can lead to their death.
Conclusion
In conclusion, 8-Hydroxy-5-deazaflavin is a synthetic molecule that has gained attention in scientific research due to its unique properties. This molecule has diverse applications in various fields, including biochemistry, biotechnology, and medicine. The synthesis of 8-Hydroxy-5-deazaflavin involves the modification of riboflavin through the addition of a nitrogen atom to the flavin ring. The mechanism of action of 8-Hydroxy-5-deazaflavin is not fully understood, but it is believed to involve the transfer of electrons from the molecule to other molecules. The biochemical and physiological effects of 8-Hydroxy-5-deazaflavin are diverse and depend on the specific application. There are several future directions for the use of 8-Hydroxy-5-deazaflavin in scientific research, including its potential use in the treatment of neurodegenerative diseases and the development of new anti-cancer therapies.

Scientific Research Applications

8-Hydroxy-5-deazaflavin has been found to have diverse applications in scientific research. One of the primary applications is in the field of biochemistry, where it is used as a cofactor for various enzymes. This molecule has been shown to enhance the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 8-Hydroxy-5-deazaflavin has been found to be a potent electron donor, which makes it useful in redox reactions.

properties

IUPAC Name

10-(2,3,4,5-tetrahydroxypentyl)-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMIIBXYFPJZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958446
Record name 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-5-deazaflavin

CAS RN

37333-48-5
Record name Factor 420
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037333485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
890
Citations
FS Jacobson, L Daniels, JA Fox, CT Walsh… - Journal of Biological …, 1982 - ASBMB
… catalytic activity (turnover number=725 s-1) toward the artificial 1-electron acceptor, methyl viologen, and the physiological 2-electron acceptor, 7,8-didemethyl-8-hydroxy-5-deazaflavin (…
Number of citations: 163 www.jbc.org
JA Fox, DJ Livingston, WH Orme-Johnson… - Biochemistry, 1987 - ACS Publications
… The 8-hydroxy-5-deazaflavin (coenzyme F42o) reducing hydrogenase from the obligate anaerobe Methanobacterium thermoautotrophicum AH has been purified 41-fold to apparent …
Number of citations: 156 pubs.acs.org
APM Eker, JKC Hessels, R Meerwaldt - Biochimica et Biophysica Acta (BBA …, 1989 - Elsevier
… of 8-hydroxy-5-deazaflavin photoreactivating enzyme [14], while a moderate amount of 8-hydroxy-5-deazaflavin could … Indeed, in cell-free extracts we found an 8-hydroxy-5-deazaflavin-…
Number of citations: 45 www.sciencedirect.com
K Malhotra, ST Kim, C Walsh, A Sancar - Journal of Biological Chemistry, 1992 - Elsevier
DNA photolyase from the cyanobacterium Anacystis nidulans contains two chromophores, flavin adenine dinucleotide (FADH2) and 8-hydroxy-5-deazaflavin (8-HDF) (Eker, APM, …
Number of citations: 92 www.sciencedirect.com
R Michel, C Massanz, S Kostka… - European journal of …, 1995 - Wiley Online Library
The membrane‐associated coenzyme F 420 ‐reactive hydrogenase of the anaerobic methanogenic archaeon Methanosarcina barkeri Fusaro has been purified 95‐fold to apparent …
Number of citations: 39 febs.onlinelibrary.wiley.com
E MUTH, E MÖRSCHEL… - European journal of …, 1987 - Wiley Online Library
… A methylviologen and 8-hydroxy-5-deazaflavin(F420)-reducing hydrogenase was purified over 800-fold to near homogeneity from the archaebacterium Methanococcus voltae with 10 U …
Number of citations: 105 febs.onlinelibrary.wiley.com
S Yamazaki, L Tsai, TC Stadtman - Biochemistry, 1982 - ACS Publications
Shigeko Yamazaki,* L. Tsai, and Thressa C. Stadtman abstract: The 8-hydroxy-5-deazaflavin-dependent NADP+ reductase from Methanococcus vannielii was examined for its ability to …
Number of citations: 25 pubs.acs.org
S Yamazaki, L Tsai - Journal of Biological Chemistry, 1980 - Elsevier
… e 8-hydroxy-5-deazaflavin+ NADPH Polyacrylamide disc gel electrophoresis was carried out according to themethod of Davis (3) andproteins were stained as described by The …
Number of citations: 62 www.sciencedirect.com
LA Alex, JN Reeve, WH Orme-Johnson, CT Walsh - Biochemistry, 1990 - ACS Publications
… thermoautotrophicum AH: one that reduces the 8hydroxy-5-deazaflavin cofactor F420,® known as the F420 reducing hydrogenase (FRH), and the second, which is nonreactive toward …
Number of citations: 118 pubs.acs.org
S Yamazaki, L Tsai, TC Stadtman, FS Jacobson… - Journal of Biological …, 1980 - Elsevier
… harveyi oxidoreductase utilizes the opposite face of the 8-hydroxy-5-deazaflavin ring. Until … We thus define the face recognized by 8-hydroxy-5-deazaflavin-dependent NADP' …
Number of citations: 46 www.sciencedirect.com

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